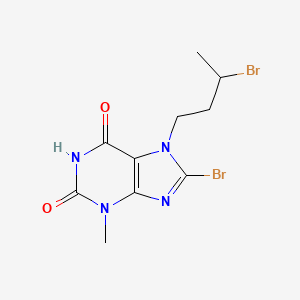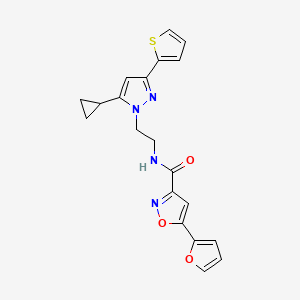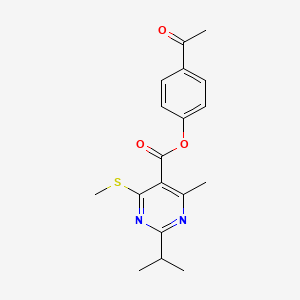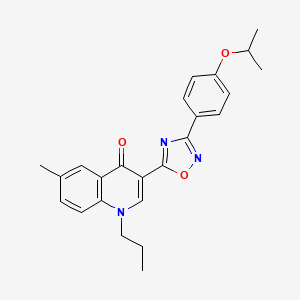
8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Brivudine, is a synthetic nucleoside analog that is used as an antiviral drug. It is primarily used to treat herpes simplex virus infections, including genital herpes and herpes zoster (shingles). Brivudine was first synthesized in 1980 and has since been extensively studied for its antiviral properties.
Aplicaciones Científicas De Investigación
Bromophenols and Nucleoside Base Derivatives
A study isolated new bromophenols C-N coupled with nucleoside base derivatives from the red alga Rhodomela confervoides. These compounds include derivatives structurally similar to the queried chemical, showcasing potential in natural product chemistry and bioactive substance discovery (Ma et al., 2007).
Unusual Reaction Patterns
Research on 8-bromo-substituted purine derivatives revealed unusual reaction patterns, which are significant for understanding the chemical behavior and potential applications in synthetic chemistry (Khaliullin & Shabalina, 2020).
Antidepressant Properties
The antidepressant properties of certain 3-methyl-7-substituted purine derivatives were synthesized and tested, demonstrating the potential therapeutic applications of these compounds in medicinal chemistry (Khaliullin et al., 2018).
Ionisation and Methylation Reactions
A study on purine-6,8-diones, including derivatives similar to the queried compound, explored their ionization and methylation reactions, which are fundamental for drug design and pharmacological applications (Rahat, Bergmann, & Tamir, 1974).
Protection in Synthesis
Research demonstrated the utility of the thietanyl protecting group in the synthesis of 8-substituted purine derivatives, highlighting advances in synthetic strategies and methodologies relevant to pharmaceutical development (Khaliullin & Shabalina, 2015).
Propiedades
IUPAC Name |
8-bromo-7-(3-bromobutyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N4O2/c1-5(11)3-4-16-6-7(13-9(16)12)15(2)10(18)14-8(6)17/h5H,3-4H2,1-2H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAGOZLDUKZZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-(3-bromobutyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2919251.png)
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2919253.png)




![5-((3,4-Difluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919261.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2919267.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2919269.png)

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919271.png)
![5-(6-(Trifluoromethyl)pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2919272.png)
![(2-(2-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2919274.png)